N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)furan-3-carboxamide
Description
Chemical Name: N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)furan-3-carboxamide
CAS Number: 2034414-33-8
Molecular Formula: C₁₄H₁₂N₂O₄
Molecular Weight: 272.26 g/mol
Purity: ≥97% (as per bulk specifications)
This compound features a fused furo[2,3-c]pyridine core with a 7-oxo group at position 7, linked via an ethyl group to a furan-3-carboxamide moiety. The furopyridine scaffold is a heterocyclic system known for its pharmacological relevance, particularly in kinase inhibition and antimicrobial applications.
Properties
IUPAC Name |
N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]furan-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c17-13(11-2-7-19-9-11)15-4-6-16-5-1-10-3-8-20-12(10)14(16)18/h1-3,5,7-9H,4,6H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKZQJFXCVFYOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C2=C1C=CO2)CCNC(=O)C3=COC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)furan-3-carboxamide typically involves multi-step organic synthesis. One common approach is the cyclization of appropriate precursors to form the furo-pyridine core, followed by functionalization to introduce the carboxamide group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are tailored to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halides or alkyl groups.
Scientific Research Applications
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)furan-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It may be investigated for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a therapeutic agent, particularly if it exhibits bioactivity relevant to certain diseases.
Industry: The compound can be used in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)furan-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, which can influence various cellular pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)furan-3-carboxamide are compared below with three related compounds from published literature and patents.
Table 1: Structural and Physicochemical Comparison
Key Observations :
Core Heterocycle Differences: The target compound utilizes a furo[2,3-c]pyridine core, whereas analogs in employ furo[2,3-b]pyridine. Compound 7f replaces the furopyridine with a pyrazolo[3,4-b]pyridine core, introducing an additional nitrogen atom that may enhance hydrogen-bonding capacity.
Substituent Impact: The target compound’s furan-3-carboxamide group contrasts with the furan-2-carboxamide in 7f , which may affect solubility and steric hindrance.
Fluorinated variants () may target resistant pathogens or cancer pathways.
Biological Activity
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)furan-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its synthesis, biological mechanisms, and various applications in scientific research.
The synthesis of this compound typically involves multi-step organic synthesis. The process often includes the cyclization of appropriate precursors to form the furo-pyridine core, followed by functionalization to introduce the carboxamide group. Key reaction conditions such as catalysts, solvents, and temperature control are crucial for achieving high yields and purity .
The biological activity of this compound is mediated through its interaction with specific molecular targets, including enzymes and receptors. The binding affinity and selectivity for these targets can influence various cellular pathways, potentially leading to therapeutic effects. For instance, the compound may act as an inhibitor for certain enzymes involved in metabolic pathways, thereby modulating their activity .
Antimicrobial Properties
This compound has demonstrated potential antimicrobial activity. In vitro studies indicate that it exhibits inhibitory effects against various bacterial and fungal strains, suggesting its utility as a lead compound in developing new antimicrobial agents .
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory properties of this compound. By inhibiting specific pro-inflammatory cytokines or pathways, it may contribute to reducing inflammation in various biological contexts. This makes it a candidate for further exploration in treating inflammatory diseases .
Study on Enzyme Inhibition
A recent study focused on the enzyme inhibition profile of this compound. The results indicated that the compound effectively inhibited specific enzymes involved in lipid metabolism, which could have implications for treating metabolic disorders .
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Alkaline Ceramidase | Competitive | 0.052 |
| Sphingosine Kinase | Non-competitive | 0.075 |
Pharmacokinetics
Pharmacokinetic studies have shown that this compound has favorable absorption characteristics when administered orally or intravenously. These properties are essential for its development as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
